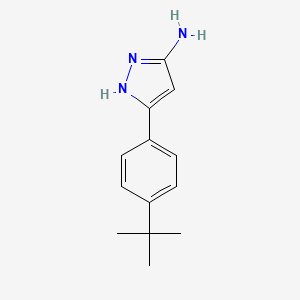

3-(4-tert-butylphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-tert-Butylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine typically involves the condensation of 4-tert-butylbenzaldehyde with hydrazine hydrate, followed by cyclization. One common method involves the Claisen-Schmidt condensation of 4-tert-butylbenzaldehyde with acetophenone to form the corresponding chalcone, which is then reacted with hydrazine hydrate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-tert-Butylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Methoxyphenyl)-1H-pyrazol-5-amine

- 3-(4-Chlorophenyl)-1H-pyrazol-5-amine

- 3-(4-Methylphenyl)-1H-pyrazol-5-amine

Uniqueness

3-(4-tert-Butylphenyl)-1H-pyrazol-5-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. This structural feature can enhance the compound’s stability and selectivity in various applications.

Biological Activity

3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, notable for its diverse biological activities. Its unique structure, characterized by a tert-butyl group and a phenyl ring, enhances its lipophilicity and potential interactions with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C13H16N4

- Structural Features : The presence of the tert-butyl group contributes to steric hindrance, influencing the compound's reactivity and biological activity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to significant anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity : The compound has demonstrated effectiveness in reducing markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Properties : It has shown promising results against various bacterial strains and fungi, suggesting potential applications in treating infections .

- Analgesic Effects : Similar to its anti-inflammatory properties, the compound may also provide pain relief by modulating pain pathways through its action on COX enzymes.

Case Studies and Experimental Data

A selection of studies highlights the compound's biological efficacy:

- Anti-inflammatory Activity :

- Antimicrobial Efficacy :

-

Mechanistic Insights :

- Studies suggest that the compound's mechanism involves binding to active sites on COX enzymes, preventing substrate access and subsequent prostaglandin synthesis, which is pivotal in inflammation.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-1H-pyrazol-5-amine | Methoxy group instead of tert-butyl | Moderate anti-inflammatory effects |

| 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | Chlorine substituent | Antimicrobial properties |

| 3-(2-Nitrophenyl)-1H-pyrazol-5-amine | Nitro group on phenyl ring | Increased polarity affecting activity |

The presence of the tert-butyl group in this compound enhances its stability and selectivity compared to other derivatives, potentially leading to improved therapeutic profiles.

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMVEZWTACFRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.